Product packaging for Naphtho[2,1-g][1,3]benzodioxole(Cat. No.:CAS No. 195-64-2)

Naphtho[2,1-g][1,3]benzodioxole

Cat. No.: B090616
CAS No.: 195-64-2
M. Wt: 222.24 g/mol
InChI Key: NLXUFSGVIVZMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[2,1-g][1,3]benzodioxole is a sophisticated fused tricyclic compound that serves as a key structural motif and valuable synthetic intermediate in advanced chemical research. This benzodioxole-containing scaffold is characterized by its naphthalene core annulated with a 1,3-benzodioxole ring system, creating a planar polycyclic architecture that is of significant interest in medicinal chemistry and materials science. The compound's structure is closely related to several biologically active molecules, including methyl this compound-6-carboxylate (CAS# 38288-46-9) . Researchers utilize this core structure in the development of PDE4 inhibitors for treating inflammatory diseases, as the benzodioxole heterocyclic system has demonstrated promising therapeutic potential in pharmaceutical applications . The rigid, fused ring system provides a stable platform for molecular recognition and interaction with biological targets, while the benzodioxole component can influence metabolic stability and binding affinity. This compound is offered exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O2 B090616 Naphtho[2,1-g][1,3]benzodioxole CAS No. 195-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195-64-2

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

naphtho[2,1-g][1,3]benzodioxole

InChI

InChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-8-13-15(14(11)12)17-9-16-13/h1-8H,9H2

InChI Key

NLXUFSGVIVZMBT-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2

Canonical SMILES

C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,1 G 1 2 Benzodioxole Architectures

Retrosynthetic Analyses and Strategic Disconnections for Complex Fused Systems

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For a complex fused system like Naphtho[2,1-g] ias.ac.inorganic-chemistry.orgbenzodioxole, this process involves identifying key bonds that can be disconnected to reveal logical precursors.

A primary disconnection strategy for Naphtho[2,1-g] ias.ac.inorganic-chemistry.orgbenzodioxole would involve breaking the bonds of the dioxole ring. This is a common and effective approach for molecules containing heteroatoms like oxygen. amazonaws.com This disconnection reveals a dihydroxynaphthalene derivative and a suitable one-carbon electrophile as potential starting materials.

Further disconnection of the naphthalene (B1677914) core can be envisioned through various bond formations, such as those established in Friedel-Crafts type reactions or cycloaddition processes. The choice of disconnection is often guided by the availability of starting materials and the desired substitution pattern on the final molecule.

Foundational Synthetic Routes to the Naphtho[2,1-g]ias.ac.inorganic-chemistry.orgbenzodioxole Core

The construction of the Naphtho[2,1-g] ias.ac.inorganic-chemistry.orgbenzodioxole core can be achieved through several foundational synthetic routes, each with its own set of advantages and limitations.

Multi-Step Synthesis Pathways

Multi-step syntheses are often necessary for constructing complex molecules, allowing for the sequential introduction of functional groups and the controlled formation of the desired architecture. rsc.orgreddit.comrsc.org A plausible multi-step pathway to Naphtho[2,1-g] ias.ac.inorganic-chemistry.orgbenzodioxole could commence with a substituted naphthalene precursor. Functional group manipulations, such as nitration, reduction to an amine, and subsequent diazotization followed by hydrolysis, could introduce hydroxyl groups at the required positions. The final step would then involve the formation of the dioxole ring.

For instance, a synthetic sequence could start with the appropriate aminonaphthol, which is then converted to a dihydroxynaphthalene. This intermediate can then react with a suitable methylene-donating reagent to form the benzodioxole ring. The specific reagents and conditions for each step would need to be carefully optimized to ensure high yields and selectivity.

Ring-Closure Reactions for Fused Benzodioxole Systems

Ring-closure reactions are a powerful tool for the synthesis of heterocyclic compounds. organic-chemistry.org In the context of Naphtho[2,1-g] ias.ac.inorganic-chemistry.orgbenzodioxole, a key ring-closing step would be the formation of the 1,3-benzodioxole (B145889) ring. This is typically achieved by reacting a catechol-like precursor (a 1,2-dihydroxynaphthalene derivative in this case) with a one-carbon electrophile.

Common reagents for this transformation include dihalomethanes (e.g., dichloromethane (B109758), dibromomethane) in the presence of a base, or formaldehyde (B43269) or its equivalents under acidic conditions. google.com The choice of reagent and reaction conditions can influence the efficiency of the ring closure. For example, the use of a carbon-based solid acid as a catalyst has been reported for the synthesis of 1,3-benzodioxoles from catechols and aldehydes or ketones, with high conversion and selectivity. google.com

PrecursorReagentConditionsProductReference
1,2-DihydroxynaphthaleneDichloromethaneBase (e.g., K2CO3)Naphtho[1,2-d] ias.ac.inorganic-chemistry.orgdioxole google.com
CatecholAldehyde/KetoneCarbon-based solid acid1,3-Benzodioxole derivative google.com

Catalyst-Mediated Coupling Reactions

Modern synthetic chemistry heavily relies on catalyst-mediated coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for constructing complex aromatic systems. worldresearchersassociations.comresearchgate.net

A strategy for synthesizing Naphtho[2,1-g] ias.ac.inorganic-chemistry.orgbenzodioxole could involve the coupling of a suitably functionalized benzodioxole component with a naphthalene precursor. For example, a bromo-substituted benzodioxole could be coupled with a boronic acid-substituted naphthalene derivative, or vice versa, in the presence of a palladium catalyst and a suitable base. worldresearchersassociations.com This approach offers a convergent synthesis, where two complex fragments are joined together late in the synthetic sequence.

Reactant 1Reactant 2CatalystProductReference
Bromo-substituted benzodioxoleNaphthalene boronic acidPdCl2(PPh3)2Aryl-substituted benzodioxole worldresearchersassociations.com
IodophenolChloroquinonePalladium catalystNaphtho[2,3-b]benzofuran-6,11-dione researchgate.net

Advanced Synthetic Approaches to Naphtho[2,1-g]ias.ac.inorganic-chemistry.orgbenzodioxole Derivatives

Beyond foundational methods, advanced synthetic strategies offer more sophisticated and often more efficient routes to complex molecules like Naphtho[2,1-g] ias.ac.inorganic-chemistry.orgbenzodioxole and its derivatives.

[4+2]-Cycloaddition Reactions

The Diels-Alder reaction, a [4+2]-cycloaddition, is a powerful tool for the construction of six-membered rings and has been extensively used in the synthesis of natural products and other complex molecules. ias.ac.inmdpi.com In the context of Naphtho[2,1-g] ias.ac.inorganic-chemistry.orgbenzodioxole synthesis, a [4+2]-cycloaddition could be employed to construct the naphthalene core.

One potential strategy involves the reaction of a benzodioxole-containing diene with a suitable dienophile. Alternatively, an o-benzoquinone, which can act as a diene, could react with an alkyne to form the naphthalene system, which could then be further functionalized. The regioselectivity and stereoselectivity of the cycloaddition are crucial considerations and are often influenced by the electronic nature and steric properties of the substituents on both the diene and the dienophile. ias.ac.in For example, electron-rich dienes have been shown to react with substituted o-benzoquinones to yield benzodioxin adducts. ias.ac.in

DieneDienophileProduct TypeReference
Electron-rich dieneSubstituted o-benzoquinoneBenzodioxin adduct ias.ac.in
5-Alkyl/arylallylidene-4-thioxo-2-thiazolidinones1,4-NaphthoquinonesThiopyrano[2,3-d]thiazoles mdpi.com
Tricarbonyl(naphthoquinone)chromiumDienesDiels-Alder adducts researchgate.net

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful strategy for forming heterocyclic rings. nih.gov In the context of naphthodioxole synthesis, a key oxidative step is often the final aromatization of a hydrogenated precursor to form the stable, fully aromatic naphthalene ring system.

A prominent route to Naphtho[2,3-d]-1,3-dioxole derivatives begins with more accessible precursors, such as piperonal (B3395001). tandfonline.com This multi-step synthesis involves the construction of a tetralone intermediate (a partially hydrogenated naphthone). The crucial final step to generate the aromatic naphthalene system is an oxidative dehydrogenation. For instance, the tetralone precursor can be refluxed in a high-boiling solvent like p-cymene (B1678584) with a palladium on carbon (Pd/C) catalyst. tandfonline.com This heterogeneous catalytic process efficiently removes hydrogen atoms, leading to the formation of the aromatic naphthodioxole core. While not a single-step oxidative cyclization from an acyclic precursor, this dehydrogenation is a critical oxidative transformation that finalizes the scaffold.

Another approach involves the oxidation of iodo-ketones with reagents like m-chloroperoxybenzoic acid (m-CPBA), which can lead to the formation of cyclic hemiketals via an oxocarbenium ion intermediate. nih.gov While demonstrated on steroidal systems, this principle of intramolecular cyclization triggered by oxidation could be conceptually applied to suitably functionalized naphthalene precursors.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. nih.govnih.gov While the direct assembly of the naphthodioxole core via an MCR is not widely reported, the use of naphthol derivatives as key components in MCRs to build other complex fused heterocycles is well-established.

These reactions showcase the utility of naphthols as versatile building blocks. For example:

Naphthoxazines: A one-pot condensation of a β-naphthol, an aldehyde, and an amine or urea (B33335) is a common method for synthesizing various naphthoxazine derivatives. researchgate.netnih.gov Catalysts for these reactions range from silica (B1680970) sulfuric acid researchgate.net to custom nanocatalysts. nih.gov

Amidoalkyl Naphthols: The condensation of β-naphthol, aromatic aldehydes, and an amide (like acetamide (B32628) or urea) can be catalyzed by potassium hydrogen sulfate (B86663) under solvent-free conditions to produce amidoalkyl naphthols in high yields. researchgate.net

Benzoxanthenes: The reaction between a naphthol, an aldehyde, and a cyclic diketone (like dimedone) can be catalyzed by heterogeneous catalysts to form various benzoxanthenone structures. mdpi.com

Derivatization Strategies for Functional Group Introduction

Functionalization of the core naphthodioxole skeleton is crucial for modulating its electronic properties and for providing handles for further synthetic transformations. Standard aromatic substitution reactions can be applied, with the regioselectivity being governed by the combined directing effects of the fused ring system.

The introduction of electron-donating (methoxy, hydroxy) and electron-withdrawing (nitro) groups can be achieved through established methods. The inherent polarity of the naphthodioxole system directs the position of substitution.

Methoxy (B1213986) and Hydroxy Groups: Methoxy groups are often incorporated from the start, for example, by using a methoxy-substituted piperonal as the initial building block. tandfonline.com Hydroxy groups on the naphthalene ring can be protected and deprotected as needed or introduced via demethylation of a methoxy precursor.

Nitro Moieties: Direct nitration of aromatic systems is a fundamental transformation. researchgate.net For naphthodioxole, nitration is expected to occur on the more electron-rich ring. The 1,3-benzodioxole moiety is strongly activating, and nitration typically occurs adjacent to the oxygen substituents. For the naphthalene portion, the substitution pattern would follow established rules, influenced by the activating effect of the fused dioxole ring. Reagents like nitric acid in trifluoroacetic anhydride (B1165640) are effective for the nitration of various heterocycles. researchgate.net More modern, controllable nitrating agents like 5-methyl-1,3-dinitro-1H-pyrazole have been shown to effectively nitrate (B79036) electron-rich systems like benzo[d] tandfonline.comnih.govdioxole. nih.gov One-pot nitration-bromination sequences have also been developed for naphthalic anhydride systems, which could be adapted for naphthodioxoles. mdpi.com

Table 1: Reagents for Nitration of Aromatic Compounds

Reagent System Typical Conditions Notes
HNO₃ / H₂SO₄ 0 °C to rt Standard "mixed acid" conditions; can be harsh.
HNO₃ / (CF₃CO)₂O 0 °C to rt Effective for many five-membered heterocycles. researchgate.net
5-Methyl-1,3-dinitro-1H-pyrazole MeCN, 80 °C Mild, controllable reagent for mono- or dinitration. nih.gov

Halogen atoms and boronic esters are exceptionally useful synthetic handles, enabling further elaboration of the scaffold through cross-coupling reactions.

Halogenation: Direct bromination of activated naphthalene systems can be achieved selectively. For example, N-bromosuccinimide (NBS) in concentrated sulfuric acid can be used to install bromine atoms onto a 3-nitro-1,8-naphthalic anhydride core in a one-pot, large-scale reaction. mdpi.com The synthesis of multi-halogenated vinyl ethers from naphthols using reagents like halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) has also been reported, showcasing methods to introduce halogenated side chains. beilstein-journals.org

Boronic Ester Functionalization: Boronic acids and their esters are key intermediates for Suzuki-Miyaura coupling. While direct C-H borylation of the naphthodioxole core could be envisioned, a more common route involves the conversion of a halogenated derivative. A bromo-substituted benzodioxole, for instance, can be readily coupled with a wide variety of arylboronic acids using a palladium catalyst like PdCl₂(PPh₃)₂ to generate highly functionalized derivatives. worldresearchersassociations.com This strategy highlights the importance of halogenated intermediates for building molecular complexity.

Enantioselective Synthesis Strategies for Chiral Analogs

The creation of chiral naphthodioxole analogs can be achieved by introducing stereocenters either on the core structure or on its substituents. Although specific examples for the naphthodioxole scaffold are not prevalent, established enantioselective methods from related fields can be applied.

One powerful strategy is the asymmetric hydrogenation of a prochiral precursor. This has been successfully employed in the total synthesis of complex alkaloids that contain a benzo[d] tandfonline.comnih.govdioxole moiety, where a Noyori-type ruthenium catalyst was used to set a key stereocenter with excellent enantioselectivity. rsc.org This approach could be adapted to a naphthodioxole precursor containing a C=C double bond in a strategic position.

Enantioselective multicomponent reactions also offer a pathway to chirality. nih.gov For example, chiral catalysts can be used in reactions involving naphthols and aldehydes to generate chiral naphthoxazines or related structures, which could potentially be converted into chiral naphthodioxole derivatives.

Scalable Synthetic Protocols for Research and Development

For practical applications, synthetic routes must be efficient, robust, and scalable. Several reported syntheses of naphthodioxole precursors and related systems have been optimized for larger-scale production.

An improved synthesis of a key Naphtho[2,3-d]-1,3-dioxole intermediate was specifically developed to access "large quantities" of the material. tandfonline.com This route features several practical advantages:

Accessible Starting Material: It begins with the readily available compound piperonal.

High-Yielding Steps: The yields of key steps, such as a Wittig reaction and a tetralone cyclization using polyphosphate ester, were optimized.

Robust Final Step: The final aromatization step uses a heterogeneous palladium catalyst (5% Pd/C), which is easily removed by filtration, simplifying purification on a large scale. tandfonline.com

Furthermore, one-pot procedures, such as the nitration and subsequent bromination of 1,8-naphthalic anhydride, have been developed for multigram-scale synthesis, demonstrating that multiple transformations can be carried out efficiently without isolating intermediates. mdpi.com The development of rapid and scalable methods, such as the direct synthesis of oxazoles from carboxylic acids on a gram scale, provides a blueprint for creating efficient protocols for other heterocyclic systems. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name Structure
Naphtho[2,3-d] tandfonline.comnih.govdioxole
Naphtho[1,2-d] tandfonline.comnih.govdioxole
Piperonal
1,8-Naphthalic anhydride
N-Bromosuccinimide (NBS)
m-Chloroperoxybenzoic acid (m-CPBA)
Palladium on carbon (Pd/C) (Catalyst)

Advanced Spectroscopic and Structural Characterization of Naphtho 2,1 G 1 2 Benzodioxole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecular structure and conformation of Naphtho[2,1-g] nih.govbenzodioxole systems can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of Naphtho[2,1-g] nih.govbenzodioxole is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) and benzodioxole rings. The aromatic protons typically resonate in the downfield region, generally between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The precise chemical shifts are influenced by the electronic effects of the fused rings and any substituents present.

For the parent Naphtho[2,1-g] nih.govbenzodioxole, the protons on the benzodioxole part are anticipated to show chemical shifts similar to those in 1,3-benzodioxole (B145889), which appear around δ 6.81 ppm for the aromatic protons and δ 5.90 ppm for the methylene (B1212753) (-O-CH₂-O-) protons. chemicalbook.com The protons on the naphthalene core will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The coupling constants (J-values) are indicative of the spatial relationship between adjacent protons, with typical ortho-coupling (³J) values in the range of 7–10 Hz and meta-coupling (⁴J) values around 2–3 Hz. wisc.edu

In substituted derivatives, such as the identified Naphtho[2,1-g] nih.govbenzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester, the presence of electron-donating (methoxy) and electron-withdrawing (carboxy methyl) groups would significantly alter the chemical shifts of the nearby protons. The methoxy (B1213986) group protons would appear as sharp singlets further upfield, typically around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for the Naphtho[2,1-g] nih.govbenzodioxole Core

Proton Position Predicted Chemical Shift (ppm) Multiplicity Notes
Methylene Protons (-O-CH₂-O-)5.9 - 6.1sCharacteristic singlet for the dioxole bridge.
Benzodioxole Aromatic Protons6.8 - 7.2mComplex pattern due to coupling.
Naphthalene Aromatic Protons7.2 - 8.5mDownfield shifted due to extended conjugation.

Note: The predicted values are based on data from 1,3-benzodioxole and various naphthalene derivatives. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons in Naphtho[2,1-g] nih.govbenzodioxole systems are expected to resonate in the range of δ 110–150 ppm. libretexts.org The methylene carbon of the dioxole group is characteristically found further upfield. For instance, in 1,3-benzodioxole derivatives, this carbon signal appears around δ 101 ppm.

The quaternary carbons at the fusion points of the rings will generally show weaker signals and will be shifted further downfield compared to the protonated carbons. The chemical shifts of the carbons in the naphthalene moiety will be influenced by their position relative to the fused benzodioxole ring. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for the Naphtho[2,1-g] nih.govbenzodioxole Core

Carbon Position Predicted Chemical Shift (ppm) Notes
Methylene Carbon (-O-CH₂-O-)~101Characteristic of the dioxole bridge.
Aromatic CH Carbons110 - 130
Quaternary Aromatic Carbons130 - 150Includes carbons at ring junctions.

Note: The predicted values are based on data from 1,3-benzodioxole and various polycyclic aromatic hydrocarbons. Actual values may vary.

Heteronuclear NMR (e.g., ³¹P NMR for Phosphole Analogs)

The versatility of the Naphtho[2,1-g] nih.govbenzodioxole framework allows for the incorporation of heteroatoms, leading to novel analogs with unique properties. For instance, the replacement of a C-H group with a phosphorus atom would create a phosphole analog. In such cases, ³¹P NMR spectroscopy becomes an invaluable tool for characterization.

Dynamic NMR Spectroscopy for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics of molecules, such as ring flipping or rotation around single bonds, that occur on the NMR timescale. youtube.com For large, fused aromatic systems like Naphtho[2,1-g] nih.govbenzodioxole, the structure is largely planar and rigid, suggesting that significant conformational flexing is unlikely at room temperature.

However, in substituted derivatives, particularly those with bulky groups, hindered rotation around single bonds (e.g., the bond connecting a substituent to the aromatic core) could be observed. By monitoring the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these dynamic processes. rsc.org At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal when the interconversion becomes fast.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds, providing a molecular fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of Naphtho[2,1-g] nih.govbenzodioxole would be dominated by absorptions arising from the vibrations of the aromatic rings and the dioxole moiety. Key expected vibrational modes include:

Aromatic C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands in the 1620–1450 cm⁻¹ region.

C-O-C stretching: The characteristic C-O-C stretching vibrations of the 1,3-dioxole (B15492876) ring are expected to produce strong absorption bands in the 1250–1040 cm⁻¹ range. For 1,3-benzodioxole, strong bands are observed around 1250 cm⁻¹ and 1040 cm⁻¹. chemicalbook.com

Out-of-plane C-H bending: The out-of-plane bending vibrations of the aromatic C-H bonds, which appear in the 900–675 cm⁻¹ region, are highly characteristic of the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for Naphtho[2,1-g] nih.govbenzodioxole Systems

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (of -O-CH₂-O-)2950 - 2850Medium
Aromatic C=C Stretch1620 - 1450Medium to Strong
C-O-C Asymmetric Stretch~1250Strong
C-O-C Symmetric Stretch~1040Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong

Note: The expected frequencies are based on general values for aromatic ethers and polycyclic aromatic hydrocarbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

For Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole (C₁₇H₁₀O₂), high-resolution mass spectrometry is crucial for confirming its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The theoretical exact mass of Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole can be calculated and then compared to the experimental value obtained from an HRMS instrument (e.g., a time-of-flight or Orbitrap analyzer).

The expected molecular ion peak [M]⁺• would be observed with a very high degree of mass accuracy, distinguishing it from other ions with the same nominal mass. Under electron ionization (EI), a common technique for PAHs, the molecular ion peak is expected to be prominent due to the stability of the aromatic system.

A primary fragmentation pathway anticipated for the Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole molecular ion would involve the dioxole ring. Characteristic losses would include:

Loss of formaldehyde (B43269) (CH₂O): A retro-Diels-Alder-type reaction within the dioxole ring could lead to the expulsion of a neutral formaldehyde molecule, resulting in a significant fragment ion [M - 30]⁺•.

Loss of a hydrogen radical (H•): This would result in an [M - 1]⁺ ion, which is common for aromatic compounds.

Loss of carbon monoxide (CO): Sequential loss of CO is also a possibility following ring fragmentation, leading to [M - 28]⁺• and subsequent fragment ions.

The precise fragmentation pattern would provide invaluable information for confirming the connectivity of the atoms within the molecule.

Electronic Spectroscopy for Photophysical Property Characterization

The extended π-conjugated system of Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole is expected to give rise to distinct photophysical properties, which can be investigated using electronic spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole in a dilute solution (e.g., in dichloromethane (B109758) or cyclohexane) is predicted to exhibit multiple absorption bands characteristic of large PAHs. These bands arise from π-π* electronic transitions within the aromatic system. Based on the behavior of other extended PAHs, one would expect:

High-energy bands: Below 300 nm, intense absorption bands corresponding to transitions to higher excited states (often referred to as β-bands) are expected.

Vibronically structured bands: In the region between 300 and 400 nm, a set of moderately intense, well-resolved bands with clear vibrational fine structure (p-bands) would likely be observed.

Low-energy bands: A weaker, lower-energy absorption band (α-band) may appear at wavelengths longer than 400 nm, representing the transition to the lowest excited singlet state (S₀ → S₁).

The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the specific geometry and electronic structure of the molecule.

Photoluminescence (PL) and Fluorescence Spectroscopy

Given its rigid, planar aromatic structure, Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole is anticipated to be a fluorescent molecule. Upon excitation into its absorption bands, it is expected to emit light as it relaxes from the lowest excited singlet state (S₁) back to the ground state (S₀).

The fluorescence emission spectrum is expected to be a near mirror image of the lowest energy absorption band (α-band) and should exhibit vibrational fine structure. The emission is predicted to occur in the violet-to-blue region of the visible spectrum, a common characteristic for PAHs of this size. For instance, novel fluorescent isomers based on naphthalene and fluorene, which are also PAHs, show bright violet to deep-blue emission. researchgate.netnih.gov One such isomer exhibits an emission maximum at 415 nm in dichloromethane. researchgate.net Given the more extended conjugation in Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole, a slight red-shift relative to simpler naphthalene derivatives might be anticipated.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For rigid PAHs, fluorescence is often an efficient de-excitation pathway, leading to moderate to high quantum yields.

The determination of ΦF for Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole would typically be performed using a comparative method, with a well-characterized standard compound (e.g., quinine (B1679958) sulfate (B86663) or a commercially available PAH standard). The quantum yield would be calculated based on the integrated fluorescence intensities and the absorbances of the sample and the standard.

While data for the target compound is unavailable, related aromatic hydrocarbons have shown significant quantum yields. For example, a naphthalene-fluorene derivative was reported to have a fluorescence quantum yield of 0.61 in dichloromethane. nih.gov This suggests that Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole could also be an efficient emitter.

Table 1: Representative Photophysical Data for an Analogous Aromatic Hydrocarbon

CompoundSolventEmission Max (λem)Quantum Yield (ΦF)Source
Naphthalene-fluorene derivativeCH₂Cl₂415 nm0.61 researchgate.netnih.gov

This table presents data for a related, but structurally different, compound to illustrate typical values for this class of molecules.

Solvatochromism refers to the change in the position, shape, and intensity of UV-Vis absorption and fluorescence bands with a change in solvent polarity. The extent of this shift provides insight into the difference in the dipole moment between the ground and excited states of the molecule.

To analyze the solvatochromic behavior of Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole, its absorption and emission spectra would be recorded in a series of solvents with varying polarities (e.g., from nonpolar cyclohexane (B81311) to polar acetonitrile).

Due to its largely nonpolar, rigid hydrocarbon framework, Naphtho[2,1-g] nih.govresearchgate.netbenzodioxole is expected to exhibit minimal solvatochromism. The benzodioxole group introduces some polarity, but significant changes in the dipole moment upon excitation are not anticipated. Therefore, only very small shifts in the absorption and emission maxima would be expected as the solvent polarity is increased. This is typical for many PAHs where the electronic transitions are not associated with a large charge transfer character.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

The foundation of a detailed structural analysis lies in the successful growth of a high-quality single crystal of the compound of interest. This single crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously collected and analyzed.

Should a single crystal of Naphtho[2,1-g] rsc.orgbenzodioxole be analyzed, the resulting data would be presented in a comprehensive crystallographic data table. This table would include essential parameters that define the crystal lattice and the quality of the structural refinement.

Interactive Table: Hypothetical Crystallographic Data for Naphtho[2,1-g] rsc.orgbenzodioxole

ParameterValue (Illustrative)Description
Chemical FormulaC₁₅H₁₀O₂The elemental composition of the molecule.
Formula Weight222.24 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group provides a detailed description of the crystal's symmetry.
a (Å)8.5The length of the 'a' axis of the unit cell.
b (Å)12.3The length of the 'b' axis of the unit cell.
c (Å)9.8The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)105.2The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)1005.7The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated) (g/cm³)1.467The calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The data presented in this table is illustrative and does not represent experimentally determined values for Naphtho[2,1-g] rsc.orgbenzodioxole.

Planarity and Torsion Angle Analysis of Fused Rings

A detailed analysis of the crystal structure would involve calculating the mean plane of the fused ring system and the deviation of each atom from this plane. Significant deviations would indicate a distorted or non-planar conformation.

Furthermore, torsion angles (or dihedral angles) are critical in describing the conformation of the molecule. For the Naphtho[2,1-g] rsc.orgbenzodioxole system, key torsion angles would be those that define the orientation of the dioxole ring relative to the naphthalene moiety and any twisting along the length of the polycyclic framework. This information is crucial for understanding intermolecular interactions, such as π-π stacking, which influence the crystal packing and solid-state properties of the material.

Without experimental data, a definitive analysis of the planarity and torsion angles of Naphtho[2,1-g] rsc.orgbenzodioxole remains speculative. Theoretical calculations could provide predictions, but experimental validation through X-ray crystallography is indispensable for a conclusive understanding of its three-dimensional structure.

Based on a thorough review of available scientific literature, there is currently no specific published research focusing on the computational and theoretical insights into the electronic structure and reactivity of Naphtho[2,1-g]benzodioxole that would allow for the generation of the detailed article as requested.

The highly specific nature of the query, requiring detailed data from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations—including geometry optimization, Frontier Molecular Orbital (FMO) analysis, electrostatic potential maps, and discussions on basis sets and functionals—necessitates access to primary research data that does not appear to be publicly available for this particular compound.

Generating the requested scientifically accurate content for each specified subsection would require conducting novel computational chemistry research on Naphtho[2,1-g]benzodioxole. Such a study would involve:

Geometry Optimization: Using DFT to determine the most stable three-dimensional conformation of the molecule.

FMO Analysis: Calculating the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic behavior.

Electrostatic Potential and Charge Distribution Analysis: Mapping the electrostatic potential to identify electrophilic and nucleophilic sites.

TD-DFT Calculations: Simulating the electronic absorption spectrum to understand its excited-state properties.

Without access to the results of these specific computational analyses for Naphtho[2,1-g]benzodioxole, it is not possible to provide a detailed and accurate article that adheres to the strict content requirements of the prompt.

Computational and Theoretical Insights into Naphtho 2,1 G 1 2 Benzodioxole Electronic Structure and Reactivity

Quantum Chemical Calculations for Electronic Properties

Advanced Quantum Chemical Methods

To accurately model the behavior of a molecule with an extended π-system such as Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole, advanced quantum chemical methods are necessary. These methods go beyond simpler approximations to provide a more precise description of electron correlation and other quantum effects.

The Fragment Molecular Orbital (FMO) method is a computational technique designed to make quantum mechanical calculations feasible for very large molecular systems, such as biomolecules or molecular aggregates. wikipedia.org Developed by Kazuo Kitaura and his colleagues in 1999, the FMO method works by dividing a large molecule into smaller, manageable pieces called fragments. wikipedia.org Ab initio or density functional theory calculations are then performed on these individual fragments (monomers) and their pairs (dimers) within the electrostatic field of the entire system. wikipedia.orgchemrxiv.org This approach significantly reduces computational cost while retaining high accuracy.

The total energy of the system is then reconstructed from the energies of the fragments and their interactions. A key advantage of the FMO method is its ability to provide detailed information about the interaction energies between different parts of a molecule (inter-fragment interaction energies, or IFIEs), which is invaluable for understanding non-covalent interactions. chemrxiv.org While specific FMO studies on Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole are not prominently documented, the method is well-suited for analyzing its interactions within larger systems, for instance, if it were incorporated into a polymer or bound to a biological macromolecule. The Effective Fragment Molecular Orbital (EFMO) method further enhances this by combining FMO principles with the effective fragment potential (EFP) method for more efficient handling of long-range interactions. osti.govwikipedia.org

Quantum Phase Estimation (QPE) is a powerful algorithm developed for quantum computers that can, among other things, calculate the eigenvalues (and thus the energy) of a molecule's Hamiltonian with high precision. wikipedia.orgaps.org This method is a cornerstone of many other significant quantum algorithms, including Shor's algorithm. wikipedia.org In the context of quantum chemistry, QPE is expected to perform full configuration interaction calculations with fewer computational resources than classical computers. arxiv.org

The algorithm works by evolving a trial quantum state under a unitary operator (derived from the Hamiltonian) and then measuring the resulting phase, which corresponds to the energy of the state. wikipedia.org Recent research has focused on developing practical workflows for QPE-based calculations on molecules like benzene (B151609) and its derivatives, demonstrating its potential for industrially relevant systems. arxiv.org While the application of QPE to Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole would require a fault-tolerant quantum computer, it represents a future frontier for achieving unprecedented accuracy in electronic energy calculations. aps.orgquantum-journal.org Researchers are actively developing more robust and adaptive versions of the algorithm suitable for the capabilities of early fault-tolerant quantum computers. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the system evolves. This allows for the exploration of a molecule's conformational space—the full range of three-dimensional shapes it can adopt.

For a semi-rigid molecule like Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole, MD simulations can reveal subtle dynamics, such as the puckering of the dioxole ring or slight twisting of the naphthyl system. Advanced techniques like accelerated molecular dynamics (aMD) can enhance sampling and allow for the observation of rare conformational changes that occur on longer timescales than are accessible with conventional MD. escholarship.org Although specific MD simulation studies focused solely on Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole are not detailed in the literature, the methodology is standard for characterizing the dynamic behavior of such molecules.

ParameterDescriptionIllustrative Value for Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole
Simulation TimeThe total time duration of the simulation.N/A (Study Dependent)
TemperatureThe temperature at which the simulation is run.N/A (Study Dependent)
PressureThe pressure at which the simulation is run.N/A (Study Dependent)
Key Dihedral AnglesTorsional angles defining the conformation of the dioxole ring.N/A (Requires Specific Study)
RMSDRoot Mean Square Deviation from a reference structure.N/A (Requires Specific Study)
This table illustrates the type of data that would be generated from an MD simulation. Specific values require a dedicated computational study.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes crucial points like transition states—the highest energy structures that must be overcome for the reaction to proceed.

For Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole, theoretical studies could investigate its reactivity in, for example, electrophilic aromatic substitution reactions. Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and transition states. This information allows for the determination of activation energies, which are critical for predicting reaction rates and regioselectivity. While specific mechanistic studies on this compound are not widely published, research on related naphthoquinone derivatives has successfully used DFT to investigate proton transfer dynamics and analyze transition state barriers. mdpi.comresearchgate.net

Structure-Property Relationships Derived from Computational Models

Computational models are highly effective at establishing relationships between a molecule's chemical structure and its physical, chemical, or biological properties. By systematically modifying a base structure in silico and calculating the resulting properties, researchers can develop predictive models.

For Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole, computational models could be used to predict properties such as its absorption and emission spectra, ionization potential, and electron affinity. For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to UV-visible absorption. mdpi.com Studies on related fused-ring systems like benzo[f]naphtho[2,3-b]phosphoindoles have shown how chemical modifications affect optical properties like absorption maxima (λmax) and fluorescence. beilstein-journals.org Similarly, research on naphtho- and anthraquinones has established relationships between substituents and electronic properties. mdpi.comresearchgate.net These approaches could be directly applied to understand how modifications to the Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole skeleton would tune its optoelectronic properties.

PropertyComputational MethodPredicted Trend with Electron-Donating SubstituentPredicted Trend with Electron-Withdrawing Substituent
Ionization PotentialDFT, Koopmans' TheoremDecreaseIncrease
Electron AffinityDFTDecreaseIncrease
λmax (UV-Vis)TD-DFTRed Shift (Longer Wavelength)Blue Shift (Shorter Wavelength)
HOMO EnergyDFTIncrease (Less Negative)Decrease (More Negative)
LUMO EnergyDFTIncrease (Less Negative)Decrease (More Negative)
This table illustrates general trends in structure-property relationships. Specific quantitative predictions for Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole require dedicated calculations.

In Silico Design and Prediction of Novel Naphtho[2,1-g]osti.govarxiv.orgbenzodioxole Analogs

In silico design involves using computational methods to conceptualize and evaluate new molecules with desired properties before any synthetic work is undertaken. This rational design approach saves significant time and resources.

Starting with the Naphtho[2,1-g] osti.govarxiv.orgbenzodioxole core, new analogs could be designed to target specific applications, such as organic electronics or medicinal chemistry. For example, if the goal were to create a material with a smaller HOMO-LUMO gap for use in organic semiconductors, various electron-donating and electron-withdrawing groups could be computationally appended to the aromatic framework. The electronic properties of these virtual compounds would then be calculated to identify the most promising candidates. A similar approach has been used in the design of novel naphtho[1,2-e] osti.govarxiv.orgoxazine derivatives as potential enzyme inhibitors, where molecular docking was used to predict the binding affinity of designed compounds to a biological target. nih.gov This demonstrates a clear and effective workflow for the rational design of new functional molecules based on a core scaffold.

Chemical Reactivity and Mechanistic Studies of Naphtho 2,1 G 1 2 Benzodioxole Derivatives

Electrophilic Aromatic Substitution Reactions on the Naphtho[2,1-g]benchchem.comuci.edubenzodioxole System

The extended π-electron system of the naphtho[2,1-g] uci.edubenzodioxole core is susceptible to electrophilic aromatic substitution. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. uci.edu The regioselectivity of these substitutions is dictated by the electronic effects of the existing substituents on the aromatic rings.

The presence of the dioxole ring, which contains oxygen atoms with lone pairs of electrons, can influence the electron density of the naphthalene (B1677914) portion of the molecule. This can direct incoming electrophiles to specific positions on the aromatic rings. For instance, in related benzodioxole systems, the dioxole group acts as an activating group, directing electrophiles to the ortho and para positions relative to the oxygen atoms.

Common electrophilic aromatic substitution reactions that could be anticipated on the naphtho[2,1-g] uci.edubenzodioxole system include:

Halogenation: Introduction of halogen atoms (Cl, Br) using reagents like iron halides (FeX3) as catalysts. uci.edu

Nitration: Substitution with a nitro group (-NO2) typically using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride. uci.edu

Detailed mechanistic studies on the specific regioselectivity of these reactions on the unsubstituted naphtho[2,1-g] uci.edubenzodioxole are not extensively documented in the provided search results. However, the general principles of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons and substituted benzenes would apply. uci.edu

Chemical Modification and Derivatization of Heteroatom Centers (e.g., Phosphorus in Analogs)

While naphtho[2,1-g] uci.edubenzodioxole itself contains oxygen as the primary heteroatom within the dioxole ring, the principles of heteroatom modification can be illustrated by examining analogous systems where other heteroatoms, such as phosphorus, are incorporated into the polycyclic framework.

For instance, in the synthesis of benzo[f]naphtho[2,3-b]phosphoindoles, the phosphorus atom serves as a key site for chemical modification. beilstein-journals.orgbeilstein-journals.org Starting from a trivalent phosphole, a variety of derivatives can be prepared through reactions at the phosphorus center. beilstein-journals.org These transformations highlight the versatility of heteroatoms in tuning the electronic and steric properties of the molecule.

Table 1: Chemical Modifications at the Phosphorus Atom in Benzo[f]naphtho[2,3-b]phosphoindole

Starting MaterialReagentProductYield (%)
6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindoleHydrogen peroxidePhosphine (B1218219) oxide derivative92
6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindoleElemental sulfurPhosphine sulfide (B99878) derivative88
6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindoleMethyl triflatePhospholium triflate salt81
6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindoleBorane in THFBorane complex91
6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindoleChloro(dimethyl sulfide)goldGold complex39

Data sourced from a study on benzo[f]naphtho[2,3-b]phosphoindoles. beilstein-journals.org

These modifications significantly impact the electronic properties of the molecule, as evidenced by changes in their photophysical characteristics. beilstein-journals.orgbeilstein-journals.org The ability to functionalize the heteroatom center provides a powerful tool for creating a diverse library of compounds with tailored properties.

Redox Chemistry and Electrochemical Properties

The extended aromatic system of naphtho[2,1-g] uci.edubenzodioxole and its derivatives suggests that they can undergo redox reactions. The ease of oxidation and reduction is influenced by the molecular structure and the nature of any substituents.

Cyclic Voltammetry Investigations

Cyclic voltammetry is a key technique used to study the electrochemical behavior of such compounds. ias.ac.inresearchgate.net This method provides information on the oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the redox processes.

In studies of related naphthoquinone derivatives, cyclic voltammetry has been employed to explore the effects of substituents on their redox potentials. ias.ac.in For example, the electrochemical behavior of N-, S-, and O-substituted naphtho- and benzoquinones was investigated in dimethylformamide (DMF) to understand how different functional groups influence their reduction and oxidation characteristics. ias.ac.in Similarly, the electrochemical oxidative C-H selenylation of activated arenes like 2-naphthol (B1666908) has been studied using cyclic voltammetry to elucidate the reaction mechanism. researchgate.net

Oxidation and Reduction Potentials and Mechanisms

The oxidation and reduction potentials are crucial parameters that quantify the thermodynamic ease of removing or adding electrons to a molecule. For naphthoquinone derivatives, which share a structural relationship with the naphthalene core of naphtho[2,1-g] uci.edubenzodioxole, the redox chemistry is often centered on the quinone moiety. researchgate.net

The mechanism of reduction for compounds containing azo groups, for instance, has been shown to involve the formation of hydrazo derivatives, followed by cleavage of the N=N bond to form amines. researchgate.net The specific potentials at which these processes occur are dependent on the pH of the medium and the nature of the supporting electrolyte. researchgate.net

While specific data for Naphtho[2,1-g] uci.edubenzodioxole is not available in the provided results, the general principles suggest that the introduction of electron-donating or electron-withdrawing groups would shift the oxidation and reduction potentials to more negative or positive values, respectively.

Photochemical Reaction Mechanisms and Photoinduced Transformations

The absorption of light by chromophoric systems like naphtho[2,1-g] uci.edubenzodioxole can lead to a variety of photochemical reactions. These transformations often proceed through excited states and can involve the formation of reactive intermediates such as radicals.

Photolysis and Radical Generation Mechanisms

Photolysis, the cleavage of chemical bonds by light, can lead to the generation of radical species. In a study of a naphthodioxinone derivative containing a 1,3-benzodioxole (B145889) moiety, irradiation was found to release a 5-benzoyl-1,3-benzodioxole. researchgate.net Subsequent photoexcitation of the benzophenone (B1666685) chromophore within this product, followed by hydrogen abstraction, generates radicals capable of initiating free radical polymerization. researchgate.net

In another example involving naphthol-naphthalimide conjugates, photoexcitation can lead to the formation of radicals through a process involving electron transfer. mdpi.com Efficient back electron transfer can deactivate the excited state, leading to low quantum yields for photochemical reactions. mdpi.com However, in a protic solvent, the initially formed radical cation can be deprotonated to a phenoxyl radical, while the radical anion is protonated to a ketyl radical. mdpi.com These radicals can then undergo further reactions like disproportionation and cleavage. mdpi.com

The specific photochemical pathways for Naphtho[2,1-g] uci.edubenzodioxole would depend on the excitation wavelength and the presence of other functional groups, but the generation of radical intermediates through photoinduced electron transfer or homolytic bond cleavage are plausible mechanisms.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of published information regarding the use of the specific chemical compound Naphtho[2,1-g] chem960.commdpi.combenzodioxole in the field of catalytic reactions and ligand design.

The performed searches for "Naphtho[2,1-g] chem960.commdpi.combenzodioxole" in combination with terms such as "catalytic reactions," "ligand design," "catalysis," and "asymmetric catalysis" did not yield specific research findings, detailed data, or established catalytic systems directly involving this molecular structure. While research exists on related but distinct structures like 1,3-benzodioxole derivatives researchgate.netnih.gov and other naphtho-fused systems in catalysis mdpi.com, the explicit instructions to focus solely on Naphtho[2,1-g] chem960.commdpi.combenzodioxole and adhere strictly to the provided outline prevent the inclusion of this tangential information.

One derivative, methyl naphtho[2,1-g] chem960.commdpi.combenzodioxole-6-carboxylate, is mentioned in chemical databases, and its name is associated with literature in other fields, but not in the context of catalytic ligand development. chem960.com

Therefore, it is not possible to generate a scientifically accurate and evidence-based article for the requested section "5.5. Catalytic Reactions and Ligand Design Involving Naphtho[2,1-g] chem960.commdpi.combenzodioxole Moieties" as the foundational research appears to be unavailable in the public domain. The creation of content, data tables, and detailed findings would require speculation, which would compromise the integrity and factual basis of the article.

Should research on this specific topic become available in the future, the generation of the requested article would then be feasible. At present, the scientific community has not published studies focusing on the catalytic applications or ligand design principles of the Naphtho[2,1-g] chem960.commdpi.combenzodioxole scaffold.

Applications of Naphtho 2,1 G 1 2 Benzodioxole in Advanced Functional Materials

Photovoltaic Device Applications:There is no evidence of Naphtho[2,1-g]nycu.edu.twresearchgate.netbenzodioxole being incorporated into any organic solar cell architectures or other photovoltaic devices.

Energy Offset and Charge Transfer Mechanisms

There is no experimental or theoretical data available in the scientific literature regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of Naphtho[2,1-g] aps.orgcaltech.edubenzodioxole. As a result, its energy offset in relation to other materials used in electronic devices cannot be determined. The energy offset is a critical parameter that governs the efficiency of charge injection and separation at the interface between different layers in an organic electronic device.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The application of Naphtho[2,1-g] aps.orgcaltech.edubenzodioxole in OLEDs and OFETs has not been reported. Performance data, such as brightness, efficiency, and charge carrier mobility, are therefore non-existent for this specific compound.

In a hypothetical scenario, the utility of Naphtho[2,1-g] aps.orgcaltech.edubenzodioxole in these applications would depend on several factors:

For OLEDs: Its photoluminescent quantum yield, emission color, and the relative alignment of its HOMO and LUMO levels with adjacent charge-transport and injection layers would be crucial. nih.govresearchgate.net Naphthalene (B1677914) derivatives have been explored as components of blue emitters, and the benzodioxole group could potentially modify the emission wavelength.

For OFETs: The ability of Naphtho[2,1-g] aps.orgcaltech.edubenzodioxole to form well-ordered thin films and its intrinsic charge carrier mobility would be the primary determinants of its performance. Naphthalene-based semiconductors have been shown to exhibit both p-type (hole-transporting) and n-type (electron-transporting) behavior, depending on the substituents. researchgate.netgatech.edursc.org The electronic contribution of the benzodioxole moiety would play a significant role in determining the dominant charge transport character.

Without experimental data, any discussion of its performance in OLEDs or OFETs remains purely speculative.

Electrochromic Materials and Their Optical Switching Properties

There are no studies documenting any electrochromic behavior or optical switching properties for Naphtho[2,1-g] aps.orgcaltech.edubenzodioxole. Electrochromic materials exhibit a reversible change in their optical properties (e.g., color) upon the application of an electrical potential. This property is dependent on the ability of a molecule to exist in at least two stable or quasi-stable redox states with different absorption spectra.

For Naphtho[2,1-g] aps.orgcaltech.edubenzodioxole to function as an electrochromic material, it would need to demonstrate stable oxidation and reduction cycles. The fused aromatic system of the naphthalene core suggests that it could potentially be oxidized or reduced, but the stability and the optical characteristics of these charged species are unknown.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions to Naphtho[2,1-g]beilstein-journals.orgnih.govbenzodioxole Research

Academic contributions directly focusing on the parent Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole are limited; however, research on its derivatives has laid crucial groundwork. A key area of investigation has been the synthesis and characterization of functionalized versions of this molecule, such as Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester. Studies on this derivative have established its role as a valuable building block in organic synthesis for creating more complex molecules.

Broader research into the constituent parts of the molecule—the benzodioxole and naphthalene (B1677914) moieties—provides significant context. The 1,3-benzodioxole (B145889) ring is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net Similarly, fused naphthalene systems, particularly those forming extended π-conjugated structures, are at the forefront of materials science research, with notable contributions in the development of phosphole-based heteroacenes that exhibit promising photoluminescent properties. beilstein-journals.orgbeilstein-journals.orgnih.gov These parallel research streams collectively underscore the potential of the Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole scaffold.

Identification of Current Challenges and Knowledge Gaps

The most significant challenge in the field is the scarcity of research dedicated specifically to the parent Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole. Much of the current understanding is extrapolated from its derivatives or related compounds. This presents a fundamental knowledge gap regarding the intrinsic chemical, physical, and biological properties of the unsubstituted molecule.

Key challenges and gaps include:

Lack of Optimized Synthesis: While multi-step syntheses for derivatives exist , efficient and high-yield synthetic routes to the core Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole structure have not been extensively reported.

Unexplored Physicochemical Properties: Comprehensive data on the photophysical and electronic properties, such as absorption, emission, and quantum yield, of the parent compound are not available. This information is critical for assessing its suitability for applications in organic electronics.

Limited Biological Screening: Although the 1,3-benzodioxole moiety is known for its bioactivity researchgate.net, the Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole system has not been widely screened for potential therapeutic applications like cytotoxic or antimicrobial effects. nih.gov

Structure-Property Relationships: Without data on the parent compound and a wider range of derivatives, establishing clear structure-activity or structure-property relationships remains a significant hurdle.

Emerging Trends in Synthetic Methodologies and Compound Design

Future synthetic efforts are likely to move beyond classical multi-step procedures towards more efficient and versatile methods. Emerging trends from related fields offer a roadmap for the synthesis of Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole and its analogues.

Advanced Coupling Reactions: Modern cross-coupling techniques, such as the Suzuki-Miyaura coupling reaction, which has been successfully used to create libraries of 1,3-benzodioxole derivatives, could be adapted for functionalizing the naphthobenzodioxole core. researchgate.net

Multicomponent Reactions (MCRs): The use of 2-naphthol (B1666908) as a key starting material in MCRs is a growing trend for the rapid construction of complex heterocyclic scaffolds. fardapaper.irnih.gov This approach, praised for its efficiency and compliance with green chemistry principles, could be leveraged to build the Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole system in a one-pot synthesis. nih.gov

Novel Catalysis: The development of reusable and eco-friendly nanocatalysts, such as magnetic graphene oxide-based catalysts, is improving the synthesis of related naphtho-oxazine derivatives. nih.gov Applying similar advanced catalytic systems could lead to more sustainable and efficient syntheses of naphthobenzodioxoles.

Targeted Derivatization: Compound design is increasingly focused on targeted derivatization to fine-tune properties. For Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole, this could involve introducing specific substituents to modulate its electronic properties for materials science or to enhance its interaction with biological targets.

Advancements in Spectroscopic Characterization and Computational Modeling

The characterization of complex fused-ring systems is being significantly enhanced by a combination of advanced spectroscopic techniques and computational modeling. For a molecule like Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole, these tools are indispensable.

Single-Crystal X-ray Diffraction: This technique remains the gold standard for unequivocally determining molecular structure. In analogous fused systems like benzo[f]naphtho[2,3-b]phosphoindoles, it has been used to confirm the planarity of the ring system and analyze intermolecular interactions such as π–π stacking, which are crucial for applications in materials science. beilstein-journals.orgnih.gov

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques are essential for confirming the complex structure of these molecules in solution. nih.gov

Fluorescence Spectroscopy: As demonstrated in related phosphole derivatives, fluorescence spectroscopy is key to characterizing the photoluminescent properties of these compounds, including their emission wavelengths and quantum yields, which dictate their potential use in optoelectronic devices. beilstein-journals.orgnih.gov

Computational Modeling: In silico studies are becoming integral to predicting molecular geometry, electronic structure, and spectroscopic properties before synthesis. Molecular docking simulations are also used to predict the binding affinity of molecules with biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents. nih.gov The use of high-performance computing resources for such analyses is becoming more common in the study of complex heterocycles. beilstein-journals.org

Prospects for Development of Novel Functional Materials and Organic Electronic Devices

The unique fused structure of Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole, combining an electron-rich benzodioxole unit with an extended π-system of naphthalene, makes it a highly promising candidate for several advanced applications.

Organic Electronics: Structurally related fused aromatic systems are known to exhibit photoluminescence. beilstein-journals.orgbeilstein-journals.org This suggests that Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole and its derivatives could be developed as organic light-emitting diode (OLED) materials, particularly for blue fluorescence. beilstein-journals.org The planarity of such fused systems facilitates π–π stacking, which is important for charge transport in organic field-effect transistors (OFETs).

Functional Dyes and Pigments: The extended conjugation in the naphthobenzodioxole scaffold is characteristic of chromophores. This presents an opportunity for its development and use in specialty dyes and pigments.

Chemosensors: The fluorescent properties of similar aromatic structures can be modulated by the presence of specific analytes. This opens the possibility of designing Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole-based sensors that can detect ions or small molecules through changes in their fluorescence.

Bioactive Scaffolds: The known biological activities of the 1,3-benzodioxole moiety suggest that the Naphtho[2,1-g] beilstein-journals.orgnih.govbenzodioxole framework could serve as a scaffold for new therapeutic agents. researchgate.net Drawing inspiration from naphthoquinones, which exhibit potent antimicrobial activity against multidrug-resistant pathogens mdpi.com, derivatives of naphthobenzodioxole could be explored for similar applications.

Q & A

Q. What are the recommended methods for synthesizing Naphtho[2,1-g][1,3]benzodioxole derivatives?

Synthesis typically involves cyclization or condensation reactions. For example, tetrabutylammonium bromide (TBAB)-catalyzed methods enable efficient formation of fused benzodioxole systems. A common approach includes reacting substituted benzodioxole precursors with electrophilic agents under reflux in aprotic solvents (e.g., acetonitrile). Reaction optimization should focus on catalyst loading (5–10 mol% TBAB), temperature (80–100°C), and reaction time (6–12 hours) to maximize yields while minimizing side products like over-oxidized derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) provides accurate molecular weight and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for spectral matching .
  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry. For example, the benzodioxole protons typically resonate at δ 5.8–6.2 ppm (doublets for vicinal oxygen atoms) .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254–280 nm) ensures purity. Solid-phase extraction (SPE) using Oasis HLB cartridges effectively isolates derivatives from complex matrices .

Q. How should researchers handle discrepancies in spectroscopic data for this compound?

Discrepancies often arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

  • Cross-validating data with multiple techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure determination).
  • Repeating experiments under inert atmospheres to prevent oxidation.
  • Consulting standardized databases (e.g., NIST) to compare retention indices or fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the formation of side products during TBAB-catalyzed synthesis?

Side products like naphtho[1,2-e][1,3]thiazines may form via competing nucleophilic pathways. The reaction mechanism involves:

Activation: TBAB stabilizes transition states through ion-pair interactions.

Cyclization: Intramolecular attack of oxygen nucleophiles on electrophilic carbons.

Byproduct Formation: Competing pathways arise from solvent polarity (e.g., acetonitrile vs. DMF) or excess reagent stoichiometry. Kinetic studies using time-resolved MS can identify intermediates and optimize conditions .

Q. How do structural modifications (e.g., substituents) impact the biological activity of this compound derivatives?

  • Hydrophobic Interactions: Alkyl or aryl substituents enhance binding to hydrophobic protein pockets (e.g., Keap1’s Val-132 and Cys-151 residues).
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2_2) stabilize π–π stacking with histidine residues (His-154), as shown in molecular docking studies .
  • Steric Hindrance: Bulky groups at the 8-position reduce metabolic degradation but may limit solubility.

Q. What experimental strategies resolve contradictions in pyrolysis yield data for polycyclic derivatives?

Pyrolysis of precursors like 1,3-butadiene and propyne generates variable yields due to competing pathways (e.g., cyclization vs. dimerization). Controlled studies should:

  • Use isotopically labeled precursors (e.g., 13C^{13}\text{C}-propyne) to track carbon incorporation.
  • Compare experimental yields with computational models (e.g., DFT calculations for activation energies).
  • Analyze temperature gradients (e.g., 500–800°C) to identify optimal conditions for target product dominance .

Q. How can researchers validate the binding interactions of this compound in biological systems?

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD_D) to target proteins like Keap1.
  • Mutagenesis Studies: Replace key residues (e.g., Cys-151 → Ser) to assess interaction specificity.
  • Molecular Dynamics (MD) Simulations: Model ligand-protein interactions over 100-ns trajectories to evaluate stability .

Data Interpretation and Optimization

Q. What computational tools are recommended for modeling this compound derivatives?

  • Docking Software: AutoDock Vina or Schrödinger Suite for predicting binding modes.
  • Quantum Chemistry: Gaussian 16 for optimizing geometries and calculating frontier molecular orbitals (HOMO/LUMO).
  • Cheminformatics: PubChem’s chemical descriptor tools for QSAR modeling .

Q. How should researchers address low yields in multi-step syntheses?

  • Step Optimization: Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst).
  • Intermediate Trapping: Quench reactions at intervals to isolate and characterize intermediates via LC-MS.
  • Scalability: Test reactions under flow chemistry conditions for improved heat/mass transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.